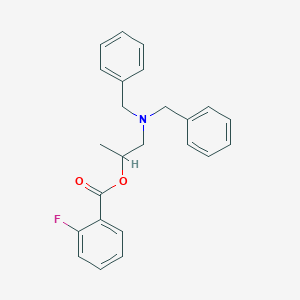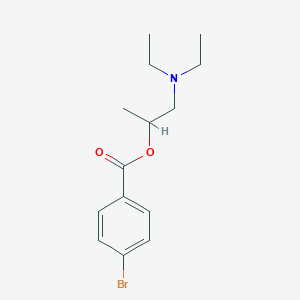
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate, commonly known as PMBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMBM is a white crystalline substance that is soluble in organic solvents and has a molecular weight of 277.39 g/mol.
Mecanismo De Acción
The mechanism of action of PMBM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the ability to penetrate biological membranes. PMBM has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
PMBM has been shown to have minimal toxicity in vitro and in vivo studies. PMBM has also been shown to have low immunogenicity, making it a potentially safe and effective drug delivery system. PMBM has been shown to have a moderate half-life in the body, with a clearance rate of approximately 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PMBM in lab experiments include its ability to penetrate biological membranes, its low toxicity, and its potential as a drug delivery system. The limitations of using PMBM in lab experiments include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are numerous potential future directions for PMBM research, including:
1. Further investigation of PMBM as a drug delivery system, particularly for the treatment of brain tumors and other central nervous system disorders.
2. Development of PMBM-based molecular sensors for the detection of specific molecules in biological and environmental samples.
3. Investigation of PMBM as a chiral auxiliary in asymmetric synthesis reactions, with a focus on developing more efficient and selective reactions.
4. Development of PMBM-based polymeric materials with unique properties for use in various applications.
5. Investigation of the mechanism of action of PMBM, particularly its interactions with metal ions and biological membranes.
Métodos De Síntesis
The synthesis of PMBM involves the reaction of 2-methylbenzoic acid with piperidine and isopropyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure PMBM.
Aplicaciones Científicas De Investigación
PMBM has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PMBM has been investigated for its potential as a drug delivery system due to its ability to penetrate the blood-brain barrier. PMBM has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
In organic synthesis, PMBM has been used as a chiral auxiliary in asymmetric synthesis reactions. PMBM has also been investigated for its potential as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.
In material science, PMBM has been used as a building block for the synthesis of various polymeric materials. PMBM has also been investigated for its potential as a molecular sensor due to its ability to selectively bind to certain molecules.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
Clave InChI |
YQJJKSJSNOGUJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)







![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
